N-Phenyl-N'-piperonylidene-1,4-phenylenediamine
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Overview
Description
Preparation Methods
The synthesis of N-Phenyl-N’-piperonylidene-1,4-phenylenediamine typically involves a multi-step process. One common method includes the reaction of 4-aminodiphenylamine with piperonal in the presence of an acidic catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-Phenyl-N’-piperonylidene-1,4-phenylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-Phenyl-N’-piperonylidene-1,4-phenylenediamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Phenyl-N’-piperonylidene-1,4-phenylenediamine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but they are believed to involve enzyme inhibition and modulation of signal transduction pathways .
Comparison with Similar Compounds
N-Phenyl-N’-piperonylidene-1,4-phenylenediamine can be compared to other similar compounds such as:
N-Phenyl-1,4-phenylenediamine: This compound has a similar structure but lacks the piperonylidene group, which may affect its reactivity and applications.
N-Isopropyl-N’-phenyl-1,4-phenylenediamine: Known for its use as an antiozonant in rubbers, this compound has different substituents that influence its chemical behavior.
Properties
CAS No. |
94543-01-8 |
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Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethylideneamino)-N-phenylaniline |
InChI |
InChI=1S/C20H16N2O2/c1-2-4-17(5-3-1)22-18-9-7-16(8-10-18)21-13-15-6-11-19-20(12-15)24-14-23-19/h1-13,22H,14H2 |
InChI Key |
JHBTTYDVTALAAD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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